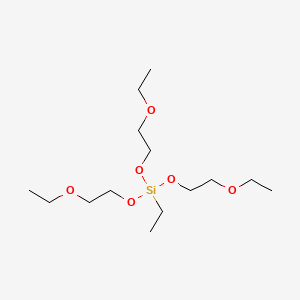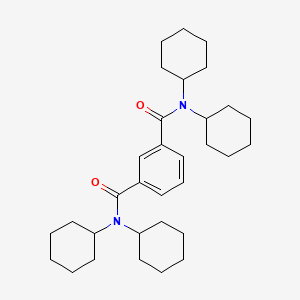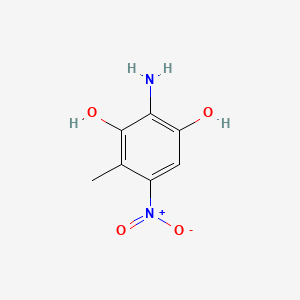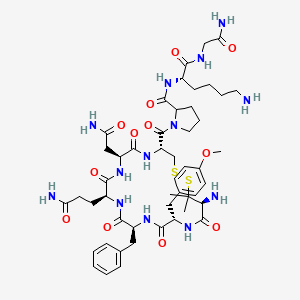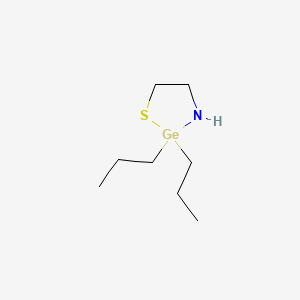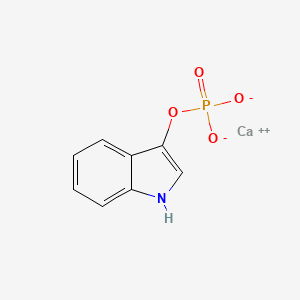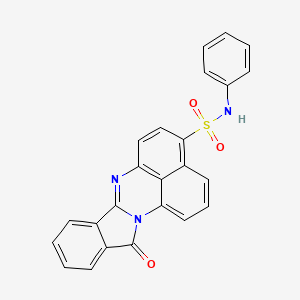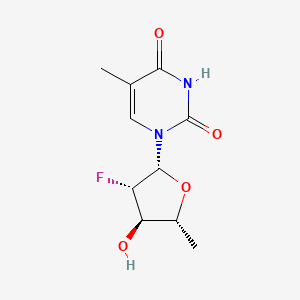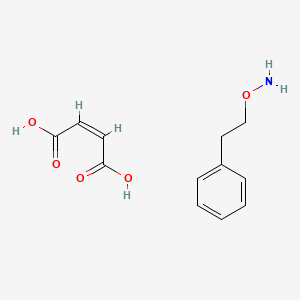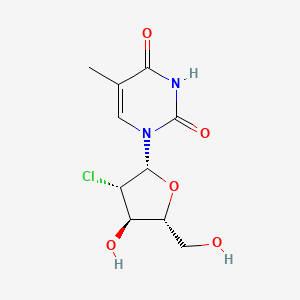
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a thymidine analog. This compound is known for its significant role in inhibiting the growth of tumor cells with high thymidylate synthase activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione involves the phosphorylation of the compound to its monophosphate form by thymidine kinase. This is followed by methylation in the 5-position by thymidylate synthase to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including phosphorylation and methylation reactions under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to its monophosphate form.
Methylation: Addition of a methyl group at the 5-position.
Common Reagents and Conditions
Phosphorylation: Typically involves the use of thymidine kinase.
Methylation: Requires thymidylate synthase.
Major Products Formed
The major product formed from these reactions is 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil monophosphate .
Wissenschaftliche Forschungsanwendungen
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Cancer Research: It has been studied for its potential to inhibit tumor growth in cancer cell lines with high thymidylate synthase activity.
Biological Studies: Used to understand the mechanisms of thymidine analogs in cellular processes.
Medical Applications: Investigated in clinical trials for the treatment of advanced solid tumors.
Wirkmechanismus
The compound exerts its effects by being phosphorylated intracellularly to its monophosphate form by thymidine kinase. It is then methylated in the 5-position by thymidylate synthase to form the active product. This product inhibits the growth of tumor cells by interfering with DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Another thymidine analog with similar properties.
5-Fluorouracil: A widely used chemotherapeutic agent that also targets thymidylate synthase.
Uniqueness
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific mechanism of action involving phosphorylation and methylation, which makes it particularly effective against tumor cells with high thymidylate synthase activity .
Eigenschaften
CAS-Nummer |
80791-97-5 |
|---|---|
Molekularformel |
C10H13ClN2O5 |
Molekulargewicht |
276.67 g/mol |
IUPAC-Name |
1-[(2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13ClN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1 |
InChI-Schlüssel |
WQMQACLYZYXSDZ-JVZYCSMKSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Cl |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


